molecular formula C29H31N3O4 B2784922 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 932308-30-0

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2784922
CAS RN: 932308-30-0
M. Wt: 485.584
InChI Key: LIYKVPCVDYGTTN-UHFFFAOYSA-N
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Description

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Approaches : A high-yielding cyclisation method for synthesizing quinoline derivatives was described, demonstrating the utility of acyliminium ion cyclisation in organic synthesis (F. King, 2007).
  • Antitumor Activity and Molecular Docking : Novel 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , showed significant in vitro antitumor activity, indicating the potential of such compounds in cancer therapy. Molecular docking studies were used to assess the binding efficiency of these compounds to target enzymes (Ibrahim A. Al-Suwaidan et al., 2016).
  • Structural Aspects of Amide Derivatives : Research into the structural aspects of quinoline-based amides revealed their potential to form crystalline structures and complexes with other compounds, enhancing their chemical and physical properties (A. Karmakar et al., 2007).

Therapeutic Research Applications

  • Neuroprotection and Antiviral Effects : A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, providing a basis for therapeutic applications in treating viral encephalitis (Joydeep Ghosh et al., 2008).
  • Analgesic and Anti-Inflammatory Activities : Certain quinoline derivatives have been found to display analgesic and anti-inflammatory effects, comparable to standard drugs, indicating their potential as novel therapeutic agents (A. S. Yusov et al., 2019).

Advanced Research Techniques

  • DFT and Molecular Docking Studies : Density Functional Theory (DFT) and molecular docking studies on quinazolinone derivatives have provided insights into their structural characteristics, molecular interactions, and potential biological activities, highlighting the importance of computational methods in drug discovery (A. El-Azab et al., 2016).

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-18-6-8-20(3)24(12-18)31-28(33)17-32-25-13-19(2)7-9-21(25)14-22(29(32)34)16-30-23-10-11-26(35-4)27(15-23)36-5/h6-15,30H,16-17H2,1-5H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKVPCVDYGTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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